![molecular formula C16H17ClN4O4 B14710558 N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide CAS No. 21428-09-1](/img/structure/B14710558.png)
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring substituted with chloro, methyl, and nitrophenoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as chloroacetyl chloride and methylamine, under controlled conditions.
Substitution Reactions: The chloro and methyl groups are introduced via substitution reactions using reagents like thionyl chloride and methyl iodide.
Attachment of the Nitrophenoxypropyl Group: The nitrophenoxypropyl group is attached through a nucleophilic substitution reaction involving 4-nitrophenol and 3-chloropropylamine.
Acetylation: The final step involves acetylation of the pyrimidine ring using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide: Unique due to its specific substitution pattern and functional groups.
N-{4-Chloro-6-methyl-5-[3-(4-aminophenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with an amino group instead of a nitro group.
N-{4-Chloro-6-methyl-5-[3-(4-hydroxyphenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of chloro, methyl, and nitrophenoxypropyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21428-09-1 |
|---|---|
Molecular Formula |
C16H17ClN4O4 |
Molecular Weight |
364.78 g/mol |
IUPAC Name |
N-[4-chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN4O4/c1-10-14(15(17)20-16(18-10)19-11(2)22)4-3-9-25-13-7-5-12(6-8-13)21(23)24/h5-8H,3-4,9H2,1-2H3,(H,18,19,20,22) |
InChI Key |
YFWIRVURBWFXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


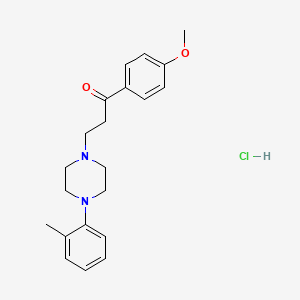
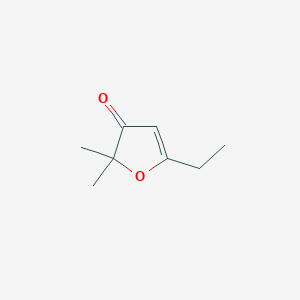
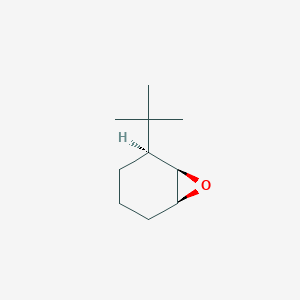
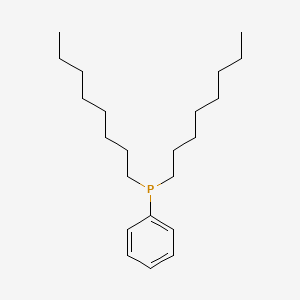
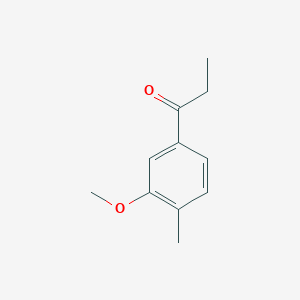
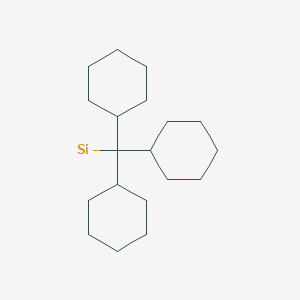



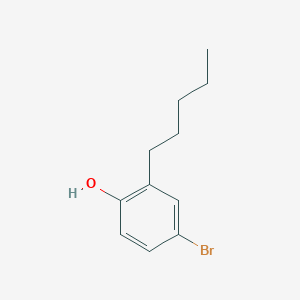
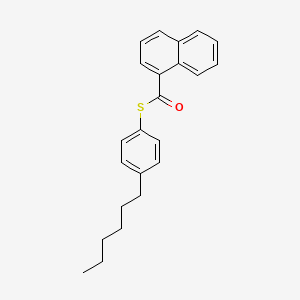

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

